molecular formula C15H16N2O5 B14920593 N-(3-carboxypropanoyl)tryptophan

N-(3-carboxypropanoyl)tryptophan

Cat. No.: B14920593
M. Wt: 304.30 g/mol
InChI Key: SIZZGLHHFQZDEC-UHFFFAOYSA-N
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Description

N-(3-Carboxypropanoyl)tryptophan is a tryptophan derivative characterized by a propanoyl group substituted at the amino nitrogen of tryptophan, with an additional carboxylic acid moiety at the terminal position. Such modifications often aim to enhance bioavailability, metabolic stability, or receptor-binding specificity .

Properties

Molecular Formula

C15H16N2O5

Molecular Weight

304.30 g/mol

IUPAC Name

4-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C15H16N2O5/c18-13(5-6-14(19)20)17-12(15(21)22)7-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,12,16H,5-7H2,(H,17,18)(H,19,20)(H,21,22)

InChI Key

SIZZGLHHFQZDEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(=O)O

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely reported method involves activating 3-carboxypropanoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). L-Tryptophan reacts with the activated ester in aqueous or dimethylformamide (DMF) solvents, yielding N-(3-carboxypropanoyl)tryptophan at 65–78% efficiency. Key parameters include:

  • Molar ratio : 1:1.2 (tryptophan:activated acid)
  • Temperature : 0–4°C during activation, room temperature for coupling
  • Purification : Reverse-phase HPLC or recrystallization from ethanol/water.

Mixed Anhydride Method

3-Carboxypropanoic acid is treated with isobutyl chloroformate to form a mixed anhydride, which subsequently reacts with tryptophan in tetrahydrofuran (THF) under alkaline conditions. This method achieves 70–85% yield but requires stringent moisture control.

Acid Chloride Acylation

Direct acylation using 3-carboxypropanoyl chloride faces challenges due to the instability of the acid chloride. However, in situ generation via thionyl chloride (SOCl₂) in dichloromethane, followed by reaction with tryptophan in sodium bicarbonate buffer, affords the product in 55–60% yield. Side products include dimerized acyl derivatives, necessitating chromatographic separation.

Enzymatic and Hybrid Approaches

Tryptophan Synthase Engineering

Recent patents describe engineered β-subunits of tryptophan synthase (TrpB) capable of accepting non-native acyl donors. By introducing mutations (e.g., E104G), TrpB catalyzes the condensation of 3-carboxypropanoyl-CoA with serine-derived intermediates, achieving 40–50% conversion. This method is scalable but requires cofactor regeneration systems.

Solid-Phase Peptide Synthesis (SPPS)

This compound is synthesized as a building block for peptides like Sovateltide. Key steps include:

  • Fmoc Protection : Fmoc-tryptophan is immobilized on Wang resin.
  • Acylation : 3-Carboxypropanoic acid is coupled using HBTU/DIEA in DMF.
  • Cleavage : TFA/TIS/H₂O (95:2.5:2.5) releases the product, with purities >95% after HPLC.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (D₂O, 400 MHz) : δ 7.60 (d, J = 7.8 Hz, 1H, indole H-4), 7.35 (d, J = 8.1 Hz, 1H, indole H-7), 4.45 (m, 1H, α-CH), 2.80–2.95 (m, 4H, propanoyl CH₂).
  • ¹³C NMR : 174.8 ppm (propanoyl COOH), 168.2 ppm (amide C=O).

Mass Spectrometry

  • ESI-MS : [M+H]⁺ = 319.12 (calculated 319.11).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Limitations
Carbodiimide Coupling 78 98 High NHS byproduct removal
Mixed Anhydride 85 95 Moderate Moisture sensitivity
Enzymatic 50 90 Low Cofactor dependency
SPPS 95 99 High Cost of resins/reagents

Industrial Applications and Patents

Patent US5776740A and CN113402438A detail single-stage enzymatic reactions using serine transhydroxymethylase and tryptophan synthase for bulk production. Key industrial parameters include:

  • pH : 9.0–10.0 to maintain enzyme activity.
  • Temperature : 30–45°C to balance reaction rate and enzyme stability.
  • Surfactants : Tween 20 (0.1% w/v) enhances substrate solubility.

Chemical Reactions Analysis

Types of Reactions

4-{[1-carboxy-2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form various quinonoid structures.

    Reduction: Reduction reactions can modify the carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-quinones, while reduction can yield indole-alcohols.

Scientific Research Applications

4-{[1-carboxy-2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in various biological processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[1-carboxy-2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various enzymes and receptors, influencing biological processes. For example, it can inhibit certain enzymes by forming stable complexes, thereby modulating metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Tryptophan Derivatives

The following compounds are selected for comparison based on functional group substitutions, bioactivity, and analytical relevance:

N-Acetyltryptophan

  • Structure: Acetyl group (-COCH₃) at the amino nitrogen of tryptophan.
  • Key Features :
    • Enhanced metabolic stability due to acetylation, reducing enzymatic degradation .
    • Used as a reference standard in pharmaceutical impurity profiling (e.g., EP Impurity A) .
  • Contrast with Target Compound: The carboxypropanoyl group introduces a longer chain and an additional carboxylic acid, increasing polarity compared to the acetyl group.

5-Hydroxy-Tryptophan

  • Structure : Hydroxyl group (-OH) at the 5-position of the indole ring.
  • Key Features :
    • Precursor to serotonin, with applications in neurological and mood disorder research .
    • Higher polarity due to the hydroxyl group, impacting blood-brain barrier permeability.

N-Boc-L-Tryptophan

  • Structure: Tert-butoxycarbonyl (Boc) protecting group at the amino nitrogen.
  • Key Features :
    • Used in peptide synthesis and chiral separation studies (e.g., molecularly imprinted polymers for HPLC) .
    • The Boc group enhances steric bulk, affecting binding kinetics in separation media.
  • Contrast: The carboxypropanoyl group offers a charged terminal carboxylic acid, unlike the neutral Boc group, altering chromatographic retention times .

Azepine-Containing Tryptophan Derivatives (e.g., Compound 3c and 6x)

  • Structure : Tryptophan integrated with azepine (7-membered ring) and additional substituents (e.g., sulfonamide, chlorophenyl) .
  • Key Features :
    • Demonstrated bioactivity in antimicrobial and anticancer assays .
    • HRMS data for compound 6x (C₃₂H₂₇N₅O₃S, [M+H]⁺ 562.1913) highlights high molecular complexity .
  • Contrast: N-(3-Carboxypropanoyl)tryptophan lacks heterocyclic ring systems but retains simpler functional groups, suggesting distinct target selectivity.

Data Tables: Structural and Analytical Comparison

Compound Molecular Formula Key Functional Groups Molecular Weight (Da) Applications
N-(3-Carboxypropanoyl)Trp C₁₅H₁₆N₂O₅ (hypothetical) -NH-(CH₂)₂-COOH, indole ~316.3 Hypothetical: Drug delivery, enzymes
N-Acetyltryptophan C₁₃H₁₄N₂O₃ -NH-COCH₃, indole 246.26 Pharmaceutical impurity standard
5-Hydroxy-Tryptophan C₁₁H₁₂N₂O₃ -OH (C5), indole 220.22 Serotonin precursor
N-Boc-L-Tryptophan C₁₆H₂₀N₂O₄ -NH-Boc, indole 304.34 Chiral separation
Compound 6x C₃₂H₂₇N₅O₃S Azepine, sulfonamide, thiophene 562.19 Antimicrobial research

Research Findings and Functional Implications

  • Bioactivity: Azepine-containing derivatives (e.g., 3c, 6x) show marked antimicrobial activity, attributed to sulfonamide and heterocyclic moieties . In contrast, this compound’s carboxylic acid group may favor interactions with metal ions or polar enzyme active sites.
  • Analytical Performance: N-Boc-L-Tryptophan’s separation efficiency on HPLC (80:20 methanol:water) underscores the role of protecting groups in chiral recognition . The carboxypropanoyl variant may require optimized mobile phases due to its acidic nature.
  • Metabolic Pathways: N-Acetyltryptophan’s stability contrasts with 5-hydroxy-tryptophan’s rapid conversion to serotonin, suggesting that the carboxypropanoyl derivative might exhibit intermediate metabolic persistence .

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